1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a chemical compound with the molecular formula C₁₄H₁₂ClO₂. It is a derivative of benzophenone and contains both chloro and hydroxy functional groups, making it a versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 5-chloro-2-hydroxybenzaldehyde and 3-methylbenzaldehyde. The key steps involve:
Condensation Reaction: The two aldehydes are condensed in the presence of a base catalyst to form an intermediate Schiff base.
Oxidation: The Schiff base is then oxidized using an oxidizing agent such as chromium trioxide (CrO₃) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the ortho, meta, or para positions of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂), and sodium hypochlorite (NaOCl) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed:
Quinones: Oxidation products such as 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)quinone.
Alcohols and Amines: Reduction products like 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanol or 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanamine.
Substituted Derivatives: Various substituted benzophenones with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biochemical studies, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzophenone: A simpler analog without the chloro and hydroxy groups.
Chlorobenzophenone: Similar structure but with different positions of the chloro group.
Hydroxybenzophenone: Contains hydroxy groups but lacks the chloro substitution.
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is unique due to its combination of chloro and hydroxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This combination allows for a wider range of applications and makes it a valuable compound in various fields.
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, also known as a diketone derivative, has garnered attention due to its structural features that suggest potential biological activities. The compound's molecular formula is C16H13ClO3, with a molecular weight of approximately 288.72 g/mol. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and relevant case studies.
Structural Characteristics
The compound features a chloro-substituted phenolic group and two carbonyl groups typical of diketones. Its unique structure allows for various interactions with biological molecules, potentially leading to diverse pharmacological effects.
Structural Comparison
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | C15H11ClO3 | Lacks methyl substitution on the second ring |
1-(4-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | C16H14O3 | Different substitution pattern on the phenolic ring |
1-(4-Chlorophenyl)-3-(4-methylphenyl)propane-1,3-dione | C16H14ClO2 | Chlorine substitution on a different phenol |
Synthesis Methods
Several methods have been reported for synthesizing this compound. These include:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones under acidic or basic conditions.
- Substitution Reactions : Chlorination of phenolic compounds followed by methylation.
Antioxidant Activity
Compounds with similar structural motifs often exhibit antioxidant properties due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Properties
Diketones and phenolic compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes.
Enzyme Inhibition
The presence of carbonyl groups in diketones allows them to act as enzyme inhibitors. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, which could be explored further for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological implications of diketone derivatives:
- Study on Antioxidant Activity : A study comparing various diketones showed that certain structural modifications enhanced their ability to scavenge free radicals significantly .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antibiotics .
- Enzyme Interaction Studies : Investigations into the inhibition of specific enzymes by diketone derivatives revealed promising results in modulating metabolic pathways linked to diseases such as diabetes and cancer .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-2-4-11(7-10)15(19)9-16(20)13-8-12(17)5-6-14(13)18/h2-8,18H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHEGDQSUGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357986 | |
Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420825-19-0 | |
Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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